![molecular formula C23H18N2O4 B13807908 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester CAS No. 64862-95-9](/img/structure/B13807908.png)
2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate is a complex organic compound with a unique structure that includes an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism by which Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the cellular context .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Shares a similar anthracene core but differs in functional groups.
Sodium 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulphonyl]amino]-9,10-dioxoanthracene-2-sulphonate: Similar structure with sulphonyl groups instead of carboxylate
Uniqueness
Methyl 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxoanthracene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
64862-95-9 |
|---|---|
Fórmula molecular |
C23H18N2O4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O4/c1-12-7-9-13(10-8-12)25-17-11-16(23(28)29-2)20(24)19-18(17)21(26)14-5-3-4-6-15(14)22(19)27/h3-11,25H,24H2,1-2H3 |
Clave InChI |
PGXKXIJWONSRRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C(=O)OC)N)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
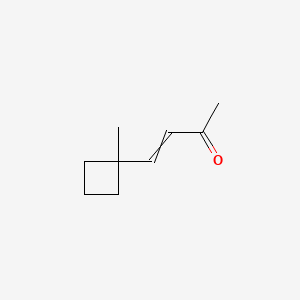
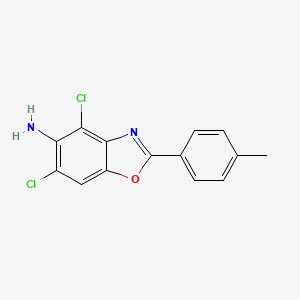
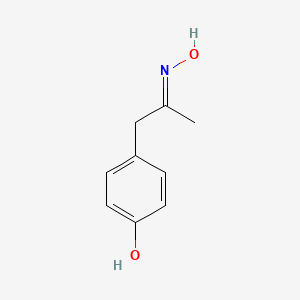
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)
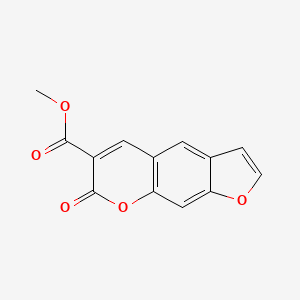

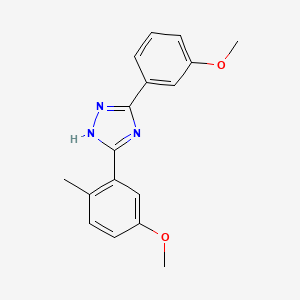
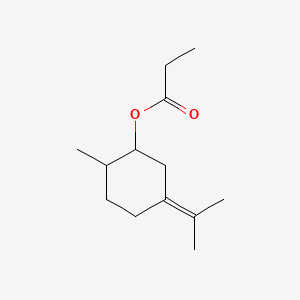
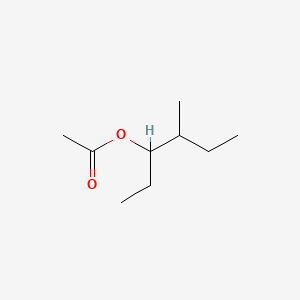
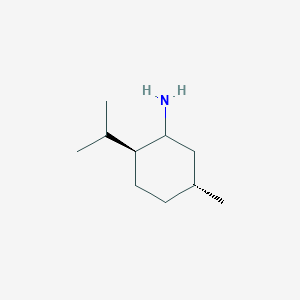
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
